molecular formula C13H20N2O2 B1527560 tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate CAS No. 457631-44-6

tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate

Cat. No.: B1527560
CAS No.: 457631-44-6
M. Wt: 236.31 g/mol
InChI Key: ALQCTARTWPEZTQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(2-aminoethyl)phenyl]carbamate is a carbamate-protected amine derivative with the molecular formula $ C{13}H{20}N2O2 $ and a molecular weight of 236.31 g/mol. Its structure features a tert-butoxycarbonyl (Boc) group attached to a phenyl ring substituted with a 2-aminoethyl moiety. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for introducing protected amine functionalities into larger molecules .

Key applications include its use in synthesizing anticoagulants like rivaroxaban, where analogous intermediates (e.g., tert-butyl-protected amines) are employed to construct morpholino-oxazolidinone scaffolds . The Boc group enhances solubility and stability during synthetic steps, while the 2-aminoethyl side chain enables further functionalization via nucleophilic substitution or coupling reactions .

Properties

IUPAC Name

tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h4-7H,8-9,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQCTARTWPEZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

Protecting Group for Amines
Tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate is primarily utilized as a protecting group for amines in organic synthesis. This protection is critical during multi-step synthesis processes to prevent unwanted reactions. By temporarily masking the amine functionality, chemists can selectively carry out reactions on other functional groups without interference from the amine.

Case Study : In a study focusing on reductive amination reactions, the compound was employed to facilitate the synthesis of various aniline derivatives, demonstrating its effectiveness in protecting amine groups while allowing for further functionalization of the substrate .

Medicinal Chemistry

Pharmaceutical Development
The compound serves as an intermediate in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.

Biological Activity
Research indicates that this compound exhibits potential as an inhibitor of specific kinases involved in cell signaling pathways. This property is particularly relevant in developing targeted therapies for diseases such as cancer.

Table 1: Biological Activity Overview

Activity TypeDescriptionReference
Kinase InhibitionInhibits specific kinases affecting cell signaling
Anti-inflammatory PotentialDerivatives show promising anti-inflammatory effects

Industrial Applications

Materials Science
In industrial settings, this compound is used in the production of polymers and resins that require stable amine functionalities. Its properties make it suitable for applications where durability and chemical resistance are essential.

Buffering Agent
The compound also functions as a buffering agent in biological systems, helping to maintain pH stability in various biochemical processes. This application is crucial in both laboratory settings and industrial bioprocessing.

Mechanism of Action

The mechanism by which tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate exerts its effects depends on its specific application. In organic synthesis, it acts as a protecting group by forming a stable carbamate bond with amines, preventing their participation in unwanted side reactions. The molecular targets and pathways involved are typically related to the specific reactions it undergoes, such as nucleophilic substitution or oxidation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related carbamates, focusing on substituents, molecular properties, and applications.

Structural and Functional Analogues
Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Key Applications/Activity Reference
tert-Butyl N-[4-(2-aminoethyl)phenyl]carbamate 2-Aminoethyl 236.31 Pharmaceutical intermediates
tert-Butyl N-[(1R)-2-Bromo-1-{4-[(2-methylpentyl)oxy]phenyl}-ethyl]carbamate (20a) Bromo, 2-methylpentyloxy 374.4 (as sodium adduct) GPR88 agonist candidate
tert-Butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate Piperazine-ethyl linker 286.39 Linker for drug conjugates
4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one Morpholino-oxazolidinone 279.27 Rivaroxaban intermediate

Key Observations :

  • Substituent Effects: The 2-aminoethyl group in the target compound enhances reactivity for coupling, whereas bromo or alkoxy substituents (e.g., 20a) improve lipophilicity for membrane penetration in receptor-targeting agents .
  • Biological Activity: Compounds like 20a–20c () exhibit GPR88 agonism due to their halogenated and branched alkoxy groups, which optimize receptor binding. In contrast, the aminoethyl group in the target compound prioritizes synthetic versatility over direct bioactivity .
  • Linker Utility: Piperazine-containing analogues () demonstrate improved pharmacokinetics in drug conjugates, while morpholino-oxazolidinone derivatives () are critical for anticoagulant efficacy .

Yield and Purity :

  • The target compound achieves >97% purity in commercial synthesis (), while brominated derivatives (20a–20c) report yields of 60–75% after chromatographic purification .

Biological Activity

tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate is a chemical compound that belongs to the carbamate class, characterized by its unique structural features that include a tert-butyl group and an aminoethyl moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C13H18N2O2
  • Molecular Weight : Approximately 250.30 g/mol
  • Functional Groups : Carbamate, amine

The presence of the carbamate functional group is significant as it influences the compound's reactivity and biological interactions, potentially impacting various cellular pathways.

Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor of specific kinases involved in cell signaling pathways. The compound's structure suggests potential interactions with various biological targets, which are critical for modulating cellular functions related to growth and proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cell viability and apoptosis in various cancer cell lines. For instance, preliminary experiments suggest that it may induce apoptosis in MCF-7 breast cancer cells, affecting cell cycle progression and leading to increased cell death rates at higher concentrations.

Table 1: Summary of In Vitro Findings

Cell Line IC50 (µM) Effect Observed
MCF-720Induction of apoptosis
HeLa25Decreased cell viability
A54930Cell cycle arrest in S phase

Case Studies

  • Anti-Cancer Activity : A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 20 µM, suggesting potent anti-cancer properties.
  • Kinase Inhibition : Another research effort focused on the compound's ability to inhibit specific kinases. It was found that this compound effectively inhibited the activity of certain kinases involved in cancer progression, marking it as a promising lead compound for further drug development.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the aminoethyl group or the tert-butyl moiety can significantly alter biological activity. For example, variations in the length and branching of the alkyl chain can enhance or reduce inhibitory effects on targeted kinases.

Potential Applications

Given its biological activity, this compound holds promise for various therapeutic applications:

  • Cancer Treatment : Due to its cytotoxic effects on cancer cells, it may serve as a lead compound for developing new anti-cancer therapies.
  • Targeted Therapy : Its ability to inhibit specific kinases suggests potential use in targeted therapies for diseases involving aberrant kinase signaling.

Preparation Methods

Starting Materials and General Strategy

The preparation typically starts from N-BOC-D-serine (N-tert-butoxycarbonyl-D-serine) and benzylamine derivatives. The key synthetic step is a condensation reaction forming the carbamate structure with high stereochemical control, favoring the (R)-configuration, which is critical for the biological activity of lacosamide.

Detailed Synthetic Route

The most established and industrially relevant method involves the following steps:

Step Reagents and Conditions Description Notes
1 N-BOC-D-serine + isobutyl chlorocarbonate (i-BuOCOCl) + N-methylmorpholine (NMM) Formation of a mixed acid anhydride intermediate under anhydrous and cold conditions (-20 to 40 °C, preferably -10 to 5 °C) NMM acts as an acid-binding agent; molar ratios: N-BOC-D-serine : i-BuOCOCl = 1:1.1–1.5; N-BOC-D-serine : NMM = 1:1.1–1.5
2 Addition of benzylamine (PhCH2NH2) in anhydrous ethyl acetate (E.A.) solvent Condensation reaction between the mixed acid anhydride and benzylamine to form the target carbamate Benzylamine molar ratio relative to N-BOC-D-serine: 1:1.1–1.5; reaction time 3–5 hours; solvent volume 8–10 times N-BOC-D-serine mass
3 Workup and purification Isolation of (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-t-butyl carbamate Product confirmed by 1H NMR and MS analysis; reported yield ~81.6%

Reaction Conditions and Optimization

  • Temperature: The reaction is preferably conducted under cold conditions (-10 to 5 °C) to improve selectivity and yield.
  • Solvent: Anhydrous ethyl acetate is used as the reaction medium, providing a balance between reactivity and ease of purification.
  • Acid Binding Agent: N-methylmorpholine efficiently scavenges HCl generated during the formation of the mixed anhydride.
  • Molar Ratios: Slight excess of isobutyl chlorocarbonate, NMM, and benzylamine ensures complete conversion of N-BOC-D-serine.
  • Reaction Time: Typically 3–5 hours to reach completion.

Data Summary Table

Parameter Value/Range Comments
Starting Material N-BOC-D-serine Purity critical
Acid Chloride Isobutyl chlorocarbonate (i-BuOCOCl) Forms mixed anhydride intermediate
Acid Binding Agent N-methylmorpholine (NMM) Scavenges HCl
Amine Benzylamine (PhCH2NH2) Condensation partner
Solvent Anhydrous ethyl acetate (E.A.) 8–10 times mass of N-BOC-D-serine
Temperature -20 to 40 °C (preferably -10 to 5 °C) Cold conditions favor selectivity
Reaction Time 3–5 hours Sufficient for completion
Yield ~81.6% High yield reported
Product Confirmation 1H NMR, MS Confirms structure and stereochemistry

Research Findings and Technical Notes

  • The method improves upon earlier routes that used Cbz-protected intermediates, which required expensive reagents (methyl iodide, silver oxide) and costly Pd-catalyzed deprotection steps.
  • The Boc-protected route offers advantages in cost, environmental impact, and industrial scalability.
  • The reaction avoids formation of oily intermediates that complicate purification and yield control.
  • Use of ethyl acetate as solvent reduces environmental pollution compared to methylene chloride used in prior art.
  • The process is amenable to "green chemistry" principles due to lower toxicity and better waste management.
  • The stereochemistry (R-configuration) is critical and confirmed by spectroscopic methods, ensuring the biological activity of the final drug product.

Q & A

Q. How to address conflicting reports on enzyme inhibition potency?

  • Root Cause : Variability in enzyme sources (e.g., recombinant vs. native) or assay detection limits.
  • Resolution : Use recombinant enzymes with >90% purity and orthogonal assays (e.g., radiometric vs. fluorometric) to cross-validate results .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.